molecular formula C11H16N4O B14645363 Urea, N-(aminoiminomethyl)-N'-(2-ethyl-6-methylphenyl)- CAS No. 55832-00-3

Urea, N-(aminoiminomethyl)-N'-(2-ethyl-6-methylphenyl)-

Cat. No.: B14645363
CAS No.: 55832-00-3
M. Wt: 220.27 g/mol
InChI Key: OMAKCGFGJZPLLZ-UHFFFAOYSA-N
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Description

Urea, N-(aminoiminomethyl)-N’-(2-ethyl-6-methylphenyl)-: is a synthetic organic compound that belongs to the class of substituted ureas These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-(aminoiminomethyl)-N’-(2-ethyl-6-methylphenyl)- typically involves the reaction of appropriate amines with isocyanates or carbamoyl chlorides. The reaction conditions often include:

    Solvent: Common solvents such as dichloromethane or toluene.

    Temperature: Reactions are usually conducted at room temperature or slightly elevated temperatures.

    Catalysts: Catalysts like triethylamine may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound might involve:

    Batch or Continuous Processes: Depending on the scale of production.

    Purification Steps: Techniques such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Urea, N-(aminoiminomethyl)-N’-(2-ethyl-6-methylphenyl)-: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated solvents, strong bases or acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Urea, N-(aminoiminomethyl)-N’-(2-ethyl-6-methylphenyl)-:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which Urea, N-(aminoiminomethyl)-N’-(2-ethyl-6-methylphenyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Urea, N-(aminoiminomethyl)-N’-(phenyl)-
  • Urea, N-(aminoiminomethyl)-N’-(2-methylphenyl)-
  • Urea, N-(aminoiminomethyl)-N’-(4-ethylphenyl)-

Uniqueness

The presence of the 2-ethyl-6-methylphenyl group in Urea, N-(aminoiminomethyl)-N’-(2-ethyl-6-methylphenyl)- distinguishes it from other similar compounds, potentially offering unique chemical properties and applications.

Properties

CAS No.

55832-00-3

Molecular Formula

C11H16N4O

Molecular Weight

220.27 g/mol

IUPAC Name

1-(diaminomethylidene)-3-(2-ethyl-6-methylphenyl)urea

InChI

InChI=1S/C11H16N4O/c1-3-8-6-4-5-7(2)9(8)14-11(16)15-10(12)13/h4-6H,3H2,1-2H3,(H5,12,13,14,15,16)

InChI Key

OMAKCGFGJZPLLZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)N=C(N)N)C

Origin of Product

United States

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